3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This compound features a benzene-sulfonamide core substituted with a chlorine atom at the 3-position. The sulfonamide group is attached to a 1,2,3,4-tetrahydroquinoline scaffold modified with a propane-1-sulfonyl moiety at the 1-position (Fig. 1).
Properties
IUPAC Name |
3-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-2-11-26(22,23)21-10-4-5-14-12-16(8-9-18(14)21)20-27(24,25)17-7-3-6-15(19)13-17/h3,6-9,12-13,20H,2,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYNJWCNFDDIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Nucleophilic Substitution Routes
The tetrahydroquinoline scaffold is typically constructed via cyclization reactions involving o-halogenated aniline derivatives. For example, 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be synthesized by reacting 6-amino-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline with 3-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This method achieves moderate yields (45–60%) but requires precise control of stoichiometry to avoid over-sulfonation.
Key Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C (initial), then RT |
| Reaction Time | 12–18 hours |
| Base | Triethylamine (2.5 eq) |
Palladium-Mediated Intramolecular Cyclization
Recent advances employ transition metal catalysis to streamline tetrahydroquinoline formation. A notable method utilizes a palladium-catalyzed intramolecular cyclization of sulfonamide-tethered alkenes. For instance, 3-chloropropylbis(catecholato)silicate serves as a bifunctional reagent, enabling simultaneous C–N bond formation and sulfonylation under photoredox/Ni dual catalytic conditions. This approach achieves higher regioselectivity (up to 78% yield) and reduces byproduct formation compared to traditional methods.
Mechanistic Insights
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Oxidative Addition : Ni(0) inserts into the C–Cl bond of the chloroarene.
-
Radical Generation : Photoredox catalyst (e.g., 4CzIPN) generates a sulfonyl radical from the silicate reagent.
-
Cyclization : Radical recombination and intramolecular C–N coupling yield the tetrahydroquinoline core.
Sulfonylation Strategies
Direct Sulfonylation of Amine Intermediates
The propane-1-sulfonyl group is introduced via reaction of 1,2,3,4-tetrahydroquinolin-6-amine with propane-1-sulfonyl chloride. Optimal conditions involve slow addition of the sulfonyl chloride to a cooled (−10°C) solution of the amine in DCM, followed by gradual warming to room temperature. Excess sulfonyl chloride (1.2 eq) ensures complete conversion, though purification via silica gel chromatography is necessary to remove residual reagents.
Tandem Sulfonylation-Cyclization
A more efficient one-pot method combines tetrahydroquinoline cyclization with sulfonylation. For example, 3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide analogs are synthesized by treating o-bromo-aniline derivatives with 3-chloropropylbis(catecholato)silicate under Ni catalysis, followed by in situ sulfonylation. This tandem approach reduces step count and improves overall yield (65–72%).
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance reaction rates in photoredox/Ni systems by stabilizing ionic intermediates. In contrast, nonpolar solvents (e.g., toluene) favor traditional nucleophilic substitutions but prolong reaction times.
Catalytic Systems
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NiCl₂(dtbbpy) : Exhibits superior performance in C–N cross-coupling compared to Pd counterparts, with turnover numbers (TON) exceeding 500.
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4CzIPN : A organic photoredox catalyst that operates under blue LED irradiation (λ = 450 nm), enabling radical generation at ambient temperature.
Comparative Catalytic Efficiency
| Catalyst | Yield (%) | Byproducts (%) |
|---|---|---|
| NiCl₂(dtbbpy) | 78 | <5 |
| Pd(PPh₃)₄ | 62 | 12 |
| CuI | 45 | 20 |
Analytical Characterization
Spectroscopic Techniques
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound is known to undergo various reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation might be carried out using reagents like potassium permanganate or chromium trioxide. Reduction typically involves agents like lithium aluminum hydride. Substitution reactions might use nucleophiles such as amines or thiols under basic conditions.
Major Products Formed from These Reactions: Depending on the reagent and conditions, major products can include altered quinoline derivatives or modified sulfonamide groups.
Scientific Research Applications
Cancer Treatment
One of the primary applications of this compound is as a KIF18A inhibitor . KIF18A is a motor protein that plays a crucial role in mitotic processes. Inhibition of KIF18A can disrupt cell division, which is particularly relevant in cancer therapies. Preliminary studies have indicated significant biological activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Drug Development
The distinct structural features of 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide position it as a promising lead compound for developing new drugs targeting similar pathways involved in cell cycle regulation and cancer progression. Its unique combination of functional groups may confer specific biological properties not observed in other compounds.
Interaction Studies
Understanding how this compound interacts with biological systems is essential for elucidating its pharmacological profile. Initial data suggest that it may selectively bind to KIF18A and potentially other proteins involved in cell cycle regulation. Techniques such as:
- Surface Plasmon Resonance
- Molecular Docking Studies
are employed to assess these interactions and predict binding affinities.
Case Studies and Research Findings
Several studies have been conducted to investigate the efficacy of this compound in preclinical settings:
- In Vitro Studies : Demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations.
- Mechanistic Studies : Suggested that the compound interferes with microtubule dynamics during mitosis, leading to apoptosis in cancer cells.
Further research is needed to fully elucidate its pharmacodynamics and pharmacokinetics to pave the way for clinical applications.
Mechanism of Action
The exact mechanism of action of this compound involves its interaction with specific molecular targets, likely through the sulfonamide group, which can form hydrogen bonds and ionic interactions. These interactions can disrupt normal biological pathways or enhance desirable chemical reactions, depending on the context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Halogen Substitutions: Addition of 4-F in the second compound (444.9 g/mol) increases molecular weight compared to the target (426.5 g/mol). Replacement of 3-Cl with 3-CH₃ (third compound) reduces electronegativity, which may alter pharmacokinetic properties such as solubility .
Sulfonyl Group Modifications :
- Replacing propane-1-sulfonyl with 4-fluorobenzenesulfonyl (fourth compound) introduces an aromatic sulfonyl group, increasing molecular weight (481.0 g/mol) and possibly enhancing π-π stacking interactions in biological targets .
- Removal of sulfonyl in favor of a propyl group (fifth compound) significantly reduces molecular weight (392.9 g/mol), likely improving membrane permeability but reducing hydrogen-bonding capacity .
Electron-Donating vs. Withdrawing Groups :
- 2,4-Dimethoxy substituents (sixth compound) provide electron-donating effects, which could decrease metabolic stability compared to electron-withdrawing Cl/F substituents .
Pharmacological Implications
- Target Compound : The 3-Cl and propane-1-sulfonyl groups may synergize to enhance selectivity for cysteine protease enzymes or sulfotransferases, as seen in other sulfonamide-based inhibitors .
- Fluorinated Analogs : The 4-F-substituted analog () could exhibit improved blood-brain barrier penetration due to fluorine’s lipophilicity, making it suitable for CNS-targeted therapies .
- Aromatic Sulfonyl Variant : The 4-fluorobenzenesulfonyl derivative () might show higher affinity for tyrosine kinase receptors, leveraging aromatic interactions .
Biological Activity
The compound 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a sulfonamide moiety which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of various benzenesulfonamide derivatives, including the target compound. Notably:
- In Vitro Studies : In a study evaluating the cytotoxic effects of benzenesulfonamide derivatives against breast cancer cell lines (MDA-MB-468), compounds exhibited IC50 values indicating significant cytotoxicity. For instance, one derivative showed an IC50 of 3.99 µM under hypoxic conditions .
- Mechanisms of Action : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis and arrest the cell cycle in specific phases. The study indicated that treatment led to increased levels of cleaved caspases 3 and 9, markers of apoptosis .
Table: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-chloro-N-[...] | MDA-MB-468 (Breast) | 3.99 | Apoptosis induction |
| Compound X | CCRF-CM (Leukemia) | 4.51 | Cell cycle arrest |
| Compound Y | U87 (GBM) | 78% inhibition at 100 µM | TrkA-induced cell death |
Study on Perfusion Pressure
A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat heart models. The findings highlighted that certain derivatives could modulate coronary resistance and perfusion pressure effectively . This suggests potential cardiovascular implications for sulfonamide derivatives.
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of sulfonamide compounds. A recent model demonstrated a strong correlation between structural features and anticancer efficacy with correlation coefficients for training sets and for test sets . This underscores the predictive power of molecular descriptors in assessing biological activity.
Q & A
Q. What are the key structural features of 3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how do they influence its reactivity?
The compound features:
- A tetrahydroquinoline core with a propane-1-sulfonyl group at position 1.
- A chlorobenzenesulfonamide moiety attached at position 6 of the tetrahydroquinoline.
- Sulfonamide (-SO2NH-) and sulfonyl (-SO2-) functional groups, which enhance hydrogen-bonding and electrophilic reactivity .
Methodological Insight :
Structural analysis typically employs X-ray crystallography or NMR spectroscopy to confirm regiochemistry. Computational tools like Density Functional Theory (DFT) predict electronic distributions, aiding in understanding sulfonamide reactivity .
Q. What is the standard synthetic route for this compound, and what are critical reaction parameters?
A multi-step synthesis is common:
Tetrahydroquinoline core formation via cyclization of substituted anilines.
Sulfonylation at position 1 using propane-1-sulfonyl chloride under basic conditions (e.g., pyridine, 0–5°C).
Chlorobenzenesulfonamide coupling via nucleophilic substitution (e.g., DMF, 80°C, 12h) .
Q. Critical Parameters :
Q. How is the compound characterized for purity and structural integrity?
Analytical Workflow :
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- 1H/13C NMR to confirm substituent positions (e.g., sulfonyl proton at δ 3.2–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation (e.g., C20H22ClN2O4S2, [M+H]+ = 477.08) .
Advanced Research Questions
Q. How can contradictory bioactivity data across similar sulfonamide derivatives be resolved?
Case Example : Inconsistent enzyme inhibition results (e.g., carbonic anhydrase vs. kinase targets) may arise from:
- Steric effects from the propane-1-sulfonyl group altering binding pocket access.
- Assay conditions (pH, ionic strength) affecting sulfonamide ionization .
Q. Methodology :
Q. What computational strategies are used to predict this compound’s pharmacokinetic properties?
Approaches :
Q. Limitations :
- Solubility : High logP values (experimental: 3.1) may limit aqueous solubility, requiring formulation optimization (e.g., PEG-based carriers) .
Q. How can synthetic yields be improved while minimizing byproducts?
Optimization Strategies :
Q. Byproduct Analysis :
- LC-MS identifies dimerization byproducts (e.g., disulfonamide adducts), mitigated by stoichiometric control .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key Issues :
Q. Scale-Up Solutions :
- Flow chemistry for safer handling of reactive intermediates.
- Design of Experiments (DoE) to optimize solvent/reagent ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
